molecular formula C18H20N6O2 B2562190 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide CAS No. 1203283-26-4

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide

Cat. No.: B2562190
CAS No.: 1203283-26-4
M. Wt: 352.398
InChI Key: KQJFVTARRFFQDI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-pyrimidinyl intermediate, followed by the introduction of the methoxyphenyl group and the acetamide linkage. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl group but differs in the rest of the structure.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar aromatic ring but has different functional groups.

Uniqueness

What sets 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide apart is its unique combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-26-15-5-3-14(4-6-15)11-18(25)20-9-8-19-16-12-17(22-13-21-16)24-10-2-7-23-24/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJFVTARRFFQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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